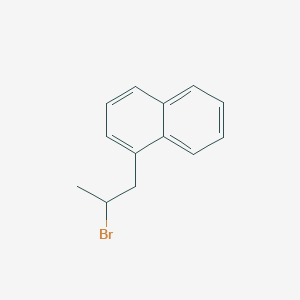1-(2-Bromopropyl)naphthalene
CAS No.:
Cat. No.: VC18228975
Molecular Formula: C13H13Br
Molecular Weight: 249.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H13Br |
|---|---|
| Molecular Weight | 249.15 g/mol |
| IUPAC Name | 1-(2-bromopropyl)naphthalene |
| Standard InChI | InChI=1S/C13H13Br/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3 |
| Standard InChI Key | TZWKBQJNXQAKPC-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=CC=CC2=CC=CC=C21)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Physicochemical Properties
1-(2-Bromopropyl)naphthalene is distinguished by its naphthalene ring system, which confers aromatic stability, and a bromine atom positioned on the second carbon of a propyl side chain. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 249.15 g/mol | |
| Appearance | White to pale yellow solid | |
| Melting Point | 131–135°C |
The bromine atom’s electronegativity () and polarizability enhance the compound’s reactivity in substitution reactions, particularly at the benzylic position .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the naphthalene protons (7.2–8.5 ppm) and the bromopropyl chain. The benzylic proton adjacent to bromine resonates downfield (~3.8 ppm) due to deshielding effects. Infrared (IR) spectroscopy identifies C-Br stretching vibrations near 550–650 cm .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via bromination of 1-(2-hydroxypropyl)naphthalene using hydrobromic acid () or phosphorus tribromide () under anhydrous conditions . An alternative route involves Friedel-Crafts alkylation of naphthalene with 1,2-dibromopropane in the presence of a Lewis acid catalyst (e.g., ).
Example Reaction:
Industrial Manufacturing
Industrial production employs continuous-flow reactors to optimize yield (>85%) and purity (>98%) . Post-synthesis purification involves recrystallization from ethanol or column chromatography .
Applications in Scientific Research
Organic Synthesis
The benzylic bromide moiety enables diverse transformations:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl structures .
-
Nucleophilic Substitution: Reactions with amines or thiols yield functionalized naphthalene derivatives .
Material Science
1-(2-Bromopropyl)naphthalene serves as a precursor for liquid crystals and polymers with tailored optoelectronic properties . Its rigid naphthalene core enhances thermal stability in polyimide matrices.
Comparative Analysis with Isomeric Analogues
1-(2-Bromopropyl)naphthalene vs. 1-(3-Bromopropyl)naphthalene
| Property | 1-(2-Bromopropyl)naphthalene | 1-(3-Bromopropyl)naphthalene |
|---|---|---|
| Molecular Weight | 249.15 g/mol | 249.15 g/mol |
| Boiling Point | Not reported | Not reported |
| Reactivity | Higher benzylic stability | Enhanced SN2 susceptibility |
The 2-bromo isomer exhibits slower SN2 reactivity due to steric hindrance, whereas the 3-bromo derivative undergoes faster substitution .
Future Research Directions
-
Toxicokinetic Studies: Elucidate metabolic pathways and bioaccumulation potential.
-
Green Synthesis: Develop solvent-free bromination methods using ionic liquids.
-
Polymer Applications: Explore copolymers for flexible electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume